molecular formula C21H16FN3O2S B2665569 4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895411-53-7

4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2665569
CAS No.: 895411-53-7
M. Wt: 393.44
InChI Key: WLWJKLMSGQRTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16FN3O2S and its molecular weight is 393.44. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

A derivative of the compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used as a molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study found significant decreases in 5-HT(1A) receptor densities in these patients, correlating with worsening clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).

Tuberculosis Research

A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were designed and synthesized for their potential against Mycobacterium tuberculosis. One of these compounds showed promising activity against various tests, demonstrating its potential as an antituberculosis agent (Jeankumar et al., 2013).

Development of Fluorine-18-Labeled Antagonists

Fluorinated derivatives of WAY 100635 were synthesized for use as 5-HT1A antagonists. These compounds, including variations with 4-fluorobenzoic acid and others, were radiolabeled with fluorine-18 for biological evaluation. The studies aimed to assess the pharmacokinetic properties and specific binding ratios of these compounds, contributing to research in serotonin levels and receptor distribution (Lang et al., 1999).

Cancer Research

Co(II) complexes of derivatives, including 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide, were synthesized and evaluated for their anticancer activity. These complexes showed promising results in in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Isoxazole Derivatives for Cancer Treatment

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine showed significant anti-cancer activity against various cancer cell lines. One compound in particular induced G2/M cell cycle arrest and activated p53, leading to apoptosis in cancer cells (Kumbhare et al., 2014).

Properties

IUPAC Name

4-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-27-17-8-9-19-18(11-17)24-21(28-19)25(13-14-3-2-10-23-12-14)20(26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWJKLMSGQRTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.